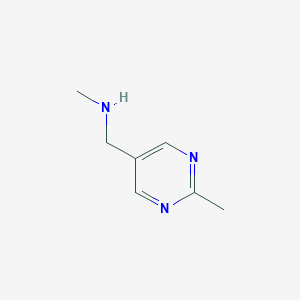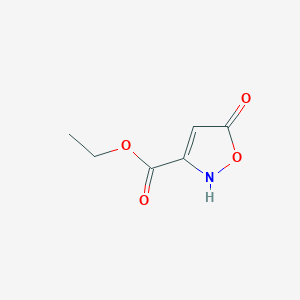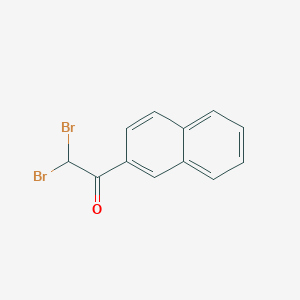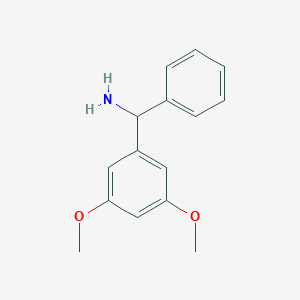
Phosphine, bis(trimethylsilyl)-
描述
Phosphine, bis(trimethylsilyl)-, also known as bis(trimethylsilyl)phosphine, is an organophosphorus compound with the chemical formula (CH₃)₃Si₂PH. It is a colorless liquid that is highly reactive and ignites spontaneously in air. This compound is primarily used in organic synthesis and as a reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: Phosphine, bis(trimethylsilyl)-, is typically synthesized by treating trimethylsilyl chloride with white phosphorus and sodium-potassium alloy. The reaction proceeds as follows:
41P4+3(CH3)3SiCl+3K→(CH3)3Si2PH+3KCl
This method involves the use of an inert atmosphere to prevent the compound from igniting in air.
Industrial Production Methods: Industrial production of bis(trimethylsilyl)phosphine follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure safety and maximize yield. The use of automated systems and reactors helps in maintaining the required conditions and handling the reactive intermediates safely.
化学反应分析
Types of Reactions:
- Bis(trimethylsilyl)phosphine undergoes hydrolysis to produce phosphine and trimethylsilanol:
Hydrolysis: (CH3)3Si2PH+3H2O→PH3+3(CH3)3SiOH
It reacts with acyl chlorides to form phosphaalkynes. For example, with tert-butyl acyl chloride:Reaction with Acyl Chlorides: (CH3)3Si2PH+(CH3)3CCl→(CH3)3C≡P+(CH3)3SiCl
This reaction cleaves one P-Si bond, forming a phosphide salt:Reaction with Potassium tert-Butoxide: (CH3)3Si2PH+KO−t−Bu→KP(CH3)3Si+(CH3)3SiO−t−Bu
Common Reagents and Conditions:
Hydrolysis: Water is used as the reagent under ambient conditions.
Acyl Chlorides: Acyl chlorides are used under anhydrous conditions to prevent hydrolysis.
Potassium tert-Butoxide: This reaction is typically carried out in an inert atmosphere to prevent oxidation.
Major Products:
- Phosphine (PH₃)
- Trimethylsilanol ((CH₃)₃SiOH)
- Phosphaalkynes
- Phosphide salts
科学研究应用
Chemistry:
- Reagent in Organic Synthesis: Bis(trimethylsilyl)phosphine is used as a reagent in the synthesis of various organophosphorus compounds.
- Catalysis: It serves as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology and Medicine:
- Phosphine Derivatives: Research is ongoing to explore the potential biological activities of phosphine derivatives, including their use as antimicrobial agents.
Industry:
- Material Science: It is used in the preparation of metal phosphido clusters, which have applications in materials science and nanotechnology.
作用机制
The mechanism of action of bis(trimethylsilyl)phosphine involves its high reactivity due to the presence of the phosphorus atom bonded to two trimethylsilyl groups. This reactivity allows it to participate in various chemical reactions, such as nucleophilic substitution and reduction. The compound can act as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new bonds and products.
相似化合物的比较
- Tris(trimethylsilyl)phosphine ((CH₃)₃Si₃P): Another organophosphorus compound with similar reactivity but different stoichiometry.
- Trimethylsilylphosphine ((CH₃)₃SiPH₂): A related compound with one trimethylsilyl group and two hydrogen atoms bonded to phosphorus.
Uniqueness: Bis(trimethylsilyl)phosphine is unique due to its specific reactivity and the presence of two trimethylsilyl groups, which influence its chemical behavior and applications. Its ability to form stable phosphide salts and phosphaalkynes distinguishes it from other similar compounds.
属性
IUPAC Name |
bis(trimethylsilyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H19PSi2/c1-8(2,3)7-9(4,5)6/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZUHXGURBWKSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)P[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H19PSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339133 | |
| Record name | Phosphine, bis(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15573-39-4 | |
| Record name | Bis(trimethylsilyl)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15573-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine, bis(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


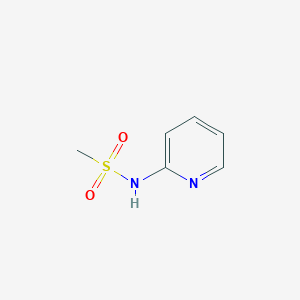
![N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B173633.png)
![1-[(4-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B173634.png)


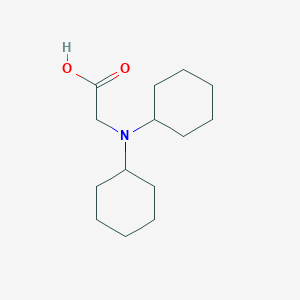
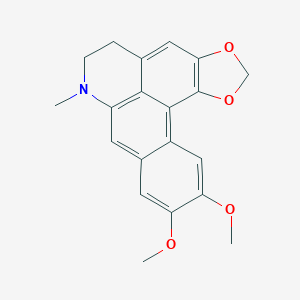
![Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B173646.png)
![(1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B173647.png)
![1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene)](/img/structure/B173648.png)
